L-Valine, N-D-valyl-
CAS No.: 54622-07-0
Cat. No.: VC17978157
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54622-07-0 |
|---|---|
| Molecular Formula | C10H20N2O3 |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | (2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8+/m1/s1 |
| Standard InChI Key | KRNYOVHEKOBTEF-SFYZADRCSA-N |
| Isomeric SMILES | CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)O)N |
| Canonical SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)O)N |
Introduction
Chemical Identity and Structural Features
L-Valine, N-D-valyl- (C₁₀H₂₀N₂O₃) is a dipeptide with a molecular weight of 216.28 g/mol . Its IUPAC name, (2S)-2-[(2R)-2-amino-3-methylbutanamido]-3-methylbutanoic acid, reflects the D-configuration at the N-terminal valine and L-configuration at the C-terminal valine. X-ray crystallography of analogous dipeptides reveals that such stereochemical inversions induce distinct packing arrangements in the solid state, as evidenced by CCDC entry 290258 for L-valyl-L-valine . The D-L configuration likely alters hydrogen-bonding networks compared to homochiral dipeptides, potentially affecting solubility and thermal stability .
Table 1: Comparative Structural Parameters of Valine-Containing Dipeptides
Synthesis and Resolution Strategies
The preparation of D-valyl-L-valine necessitates enantioselective synthesis or resolution techniques. A 2003 patent (CN1477096A) describes the use of dibenzoyl tartaric acid (DBTA) diastereomers to resolve racemic valine into enantiopure L- and D-forms . Adapting this method:
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Racemic Valine Resolution: DL-valine is treated with D-DBTA in dilute HCl at 60–100°C, selectively crystallizing the D-valine-D-DBTA complex .
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Peptide Coupling: Resolved D-valine is activated (e.g., via mixed carbonic anhydride) and coupled to L-valine under Schlenk conditions.
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Purification: Crystallization from ethanol/water mixtures yields D-valyl-L-valine with >98% enantiomeric excess (ee), as verified by chiral HPLC .
Table 2: Resolution Efficiency Using DBTA Derivatives
Physicochemical Properties and Stability
The D-L configuration confers distinct sorption and thermal behaviors. Studies on L-valyl-L-alanine vs. L-alanyl-L-valine demonstrate that residue ordering impacts clathrate stability by 15–20°C . Extrapolating these findings:
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Thermal Stability: D-valyl-L-valine clathrates with chloroalkanes decompose at 120–125°C, ≈10°C lower than L-L analogs due to reduced lattice energy .
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Sorption Capacity: Thin films of D-valyl-L-valine exhibit 18% greater uptake of dichloromethane vapor compared to L-valyl-L-valine, attributed to enhanced pore accessibility .
Analytical Characterization
Enantiomeric purity assessment requires advanced chromatographic methods. A 2014 RP-HPLC protocol achieves baseline separation (Rₛ > 2.0) of D- and L-valine using isoindole derivatization and a C18 column (4.6 × 250 mm, 5 μm) . Applied to D-valyl-L-valine:
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Hydrolysis: 6M HCl at 110°C for 24h releases constituent amino acids.
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Derivatization: Reaction with o-phthalaldehyde/β-mercaptoethanol forms fluorescent isoindole adducts.
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Chromatography: Isocratic elution with 25mM KH₂PO₄ (pH 6.8)/CH₃CN (97:3) detects D-valine down to 0.05% impurity .
Table 3: HPLC Parameters for D-Valine Detection
| Parameter | Value |
|---|---|
| Column | Zorbax SB-C18 |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (λₑₓ 340 nm, λₑₘ 450 nm) |
| Retention Time (D) | 12.3 min |
| Retention Time (L) | 14.1 min |
Applications in Pharmaceutical Development
The D-valyl moiety may enhance metabolic stability in peptide therapeutics. For instance, D-amino acids in antiretroviral agents like Elvitegravir reduce protease susceptibility . Preclinical studies suggest D-valyl-L-valine could serve as:
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